4'-Hydroxy Diclofenac-13C6

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

metabolite of diclofenac; structure in first source

Analytical and Research Applications

This compound is critical for ensuring accuracy in quantitative analysis. Its heavy isotopes do not interfere with the measurement of the natural compound but provide a nearly identical chemical behavior, allowing for precise correction of losses during sample preparation.

- Use as an Internal Standard: 4'-Hydroxy Diclofenac-¹³C₆ is designed to be mixed with samples before analysis. Its signal, detected by mass spectrometry, is used to create a calibration curve for quantifying the target analyte (usually Diclofenac or its metabolites) with high accuracy and reproducibility [1] [2].

- Specific Analytical Contexts:

- Clinical & Forensic Testing: Used in urine drug testing and pain prescription monitoring to track Diclofenac use [2].

- Pharmaceutical Research: Employed in studying the metabolic fate and stability of Diclofenac during drug development [1].

- Environmental Research: Used to study the uptake and bioconcentration of Diclofenac and its metabolites in organisms like mussels, helping to assess environmental impact [3].

Experimental Workflow for Quantitative Analysis

A typical protocol for using this internal standard in bioanalysis (e.g., in serum or plasma) involves the following steps. This workflow visualizes the process from sample collection to data analysis:

Workflow for bioanalysis using a stable isotope internal standard.

- Step 1: Sample Preparation: A known, precise amount of 4'-Hydroxy Diclofenac-¹³C₆ solution is added to the biological sample (e.g., rat serum) at the beginning of the extraction process [2]. This corrects for subsequent variability.

- Step 2: Extraction: An efficient method like protein precipitation is used. For example, Kaphalia et al. used acetonitrile for deproteinization of rat serum followed by direct injection of the supernatant into an HPLC system [4].

- Step 3: Chromatographic Separation: The extract is analyzed using isocratic HPLC with a C18 column, which helps separate Diclofenac, 4'-Hydroxy Diclofenac, and other metabolites [4].

- Step 4: Mass Spectrometric Detection: The compounds are ionized and detected by mass spectrometry. The ¹³C₆-labeled standard and the natural analyte have different mass-to-charge ratios, allowing them to be distinguished and measured independently. The ratio of their signal responses is used for highly accurate quantification [1] [2].

Biological Pathway and Role

4'-Hydroxy Diclofenac is not just a metabolite but an active compound with its own pharmacological profile. The diagram below shows its origin and primary activities:

4'-Hydroxy Diclofenac is an active metabolite formed via CYP2C9.

- Formation: It is produced in the body primarily by the action of the liver enzyme Cytochrome P450 2C9 (CYP2C9) on the parent drug, Diclofenac [1].

- Activity: Though less potent than Diclofenac, 4'-Hydroxy Diclofenac itself possesses anti-inflammatory and analgesic properties [1]. Studying this metabolite is crucial for a full understanding of Diclofenac's efficacy and safety.

Key Specifications for Researchers

The table below consolidates practical purchasing and handling information from supplier data sheets.

| Specification | Details |

|---|---|

| Physical Form | Solid powder or solution (e.g., 100 μg/mL in methanol) [1] [2] |

| Purity | ≥97% [4] |

| Storage (Powder) | -20°C (3 years); 4°C (2 years) [1] |

| Storage (Solution) | -80°C (6 months); -20°C (1 month) [1] |

| Safety & Shipping | Classified as a Dangerous Good; may be subject to additional shipping charges [4] |

| Intended Use | For Research Use Only. Not for use in humans [4] [5]. |

References

- 1. 4'-Hydroxy diclofenac-13C6 | Stable Isotope [medchemexpress.com]

- 2. -Hydroxydiclofenac- 4 100ug/mL methanol, ampule 1mL, certified... 13 C 6 [sigmaaldrich.com]

- 3. Exposure of Mytilus trossulus to diclofenac and 4′ ... [sciencedirect.com]

- 4. ′- 4 - Hydroxy | CAS 1189656-64-1 | SCBT - Santa... Diclofenac 13 C 6 [scbt.com]

- 5. - 4 | 64118-84-9 | SynZeal Hydroxy Diclofenac [synzeal.com]

Chemical Properties and Specifications of 4'-Hydroxy Diclofenac-¹³C₆

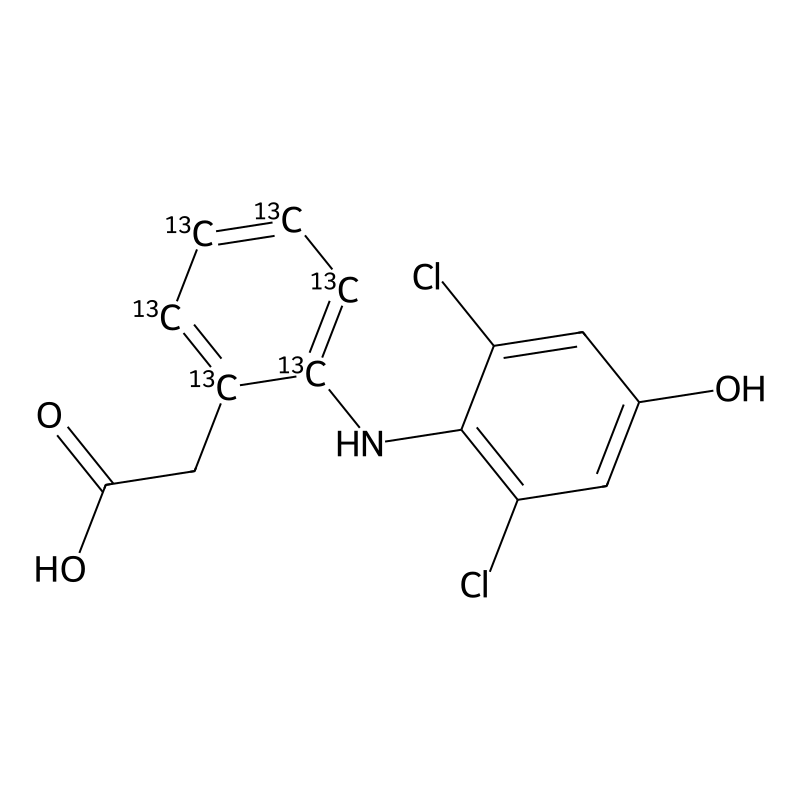

4'-Hydroxy Diclofenac-¹³C₆ is a stable isotope-labeled analog of a major human metabolite of the anti-inflammatory drug Diclofenac. The six carbon atoms in the phenyl ring originating from the 2,6-dichloro-4-hydroxyphenyl group are replaced with the ¹³C isotope [1] [2] [3].

The table below summarizes the key technical data for this compound:

| Property | Specification |

|---|---|

| CAS Number | 1189656-64-1 [1] or 1309283-30-4 [2] [3] |

| Molecular Formula | C₈(¹³C)₆H₁₁Cl₂NO₃ [1] [2] [3] |

| Molecular Weight | 318.10 g/mol [1] [2] [3] |

| Purity (HPLC) | >95% to >98% [2] [3] |

| Chemical Name | 2-(2-((2,6-dichloro-4-hydroxyphenyl-1,2,3,4,5,6-¹³C₆)amino)-5-hydroxyphenyl)acetic acid [2] [3] |

| Description | ¹³C-labeled 4'-Hydroxy Diclofenac, an orally active metabolite formed by cytochrome P450 2C9 (CYP2C9) [1] |

Primary Applications in Research

This stable isotope-labeled compound serves two critical functions in pharmaceutical research and development:

- Internal Standard for Quantitative Mass Spectrometry: Its primary application is as an internal standard in quantitative bioanalysis using techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) [1]. The ¹³C-labeling allows it to behave identically to the unlabeled analyte during sample preparation and chromatography, while being distinguishable by the mass spectrometer. This enables highly accurate and precise measurement of the native 4'-Hydroxy Diclofenac and other metabolites in complex biological matrices such as blood, urine, or in vitro culture media [1] [4].

- Metabolic Tracer: The compound can be used as a tracer to study the biotransformation and pharmacokinetic profile of Diclofenac itself, helping to elucidate its metabolic pathways and disposition [1].

Experimental Context and Protocol from Recent Research

A relevant experimental protocol utilizing a Diclofenac stable isotope was detailed in a 2017 study that employed a sophisticated three-dimensional liver microphysiological system to investigate drug metabolism and toxicity [4].

Experimental workflow for assessing diclofenac metabolism in a 3D liver model.

Detailed Methodology

- Cell Culture and Bioreactor Setup: The study used a LiverChip bioreactor. Cryopreserved primary human hepatocytes and Kupffer cells (liver macrophages) were thawed and co-cultured at a 10:1 ratio, with a total of 600,000 cells per well in a perfused 3D scaffold [4].

- Culture Conditions: For the first 24 hours, cells were maintained in plating supplements without dexamethasone. Between day 1 and 3, the medium was switched to one with maintenance supplements. On day 3, the medium was replaced with William's E Medium containing 100 nM hydrocortisone to support liver-specific function [4].

- Diclofenac Dosing and Sample Collection: The cultures were exposed to a range of Diclofenac doses. After a 48-hour treatment period, conditioned medium was collected for analysis [4].

- Sample Analysis for Metabolites:

- Analytical Technique: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

- Use of Internal Standard: The study specifically used ¹³C₆-Diclofenac as an internal standard to ensure quantitative accuracy [4]. While the published method used labeled Diclofenac, the same principle applies directly to using 4'-Hydroxy Diclofenac-¹³C₆ for quantifying the metabolite.

- Metabolites Profiled: The method was validated to capture Diclofenac's major metabolic pathways, including the phase I metabolite 4'-Hydroxydiclofenac and phase II glucuronide conjugates [4].

Usage Notes and Handling

- Research Use Only: This compound is strictly for research purposes and is not intended for diagnostic or therapeutic use in humans [1].

- Storage and Stability: As a solid powder, it is recommended to store the compound at -20°C for long-term stability (up to 3 years). When dissolved in solvent, storage at -80°C is advised for up to 6 months [1].

- Controlled Substance: Be aware that this chemical may be classified as a controlled substance in some regions, which could restrict its purchase and use [1].

Conclusion

4'-Hydroxy Diclofenac-¹³C₆ is an essential tool for reliable quantification in Diclofenac metabolism studies. The experimental context from the cited research highlights its practical application in cutting-edge, physiologically relevant liver models [4]. This integrated approach, combining advanced in vitro systems with precise analytical techniques supported by stable isotope standards, provides a powerful platform for predicting drug metabolism and potential toxicity in humans.

References

Technical Guide for 4'-Hydroxy Diclofenac-13C6 Purity Analysis

Analytical Methodologies for Characterization and Quantification

To ensure the purity of 4'-Hydroxy Diclofenac-13C6, you can adapt and implement several robust chromatographic methods. These methods are crucial for its use as an internal standard in quantitative analyses.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This technique is highly effective for separating and detecting 4'-Hydroxy Diclofenac alongside other related compounds.

- Chromatographic Conditions: Research indicates successful separation using a C18 column with a mobile phase consisting of ammonium acetate and methanol under gradient conditions [1].

- Mass Spectrometric Detection: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. For the parent compound diclofenac, the protonated molecular ion ([M+H]⁺) at m/z 296 can be fragmented to produce characteristic product ions at m/z 250 and m/z 214 [1]. While the exact transitions for this compound are not listed, its detection would utilize the 13C-labeled mass.

- Application: This method is well-suited for analyzing environmental water samples and studying the drug's metabolic profile in vitro [1] [2].

Gas Chromatography-Mass Spectrometry (GC-MS)

For enhanced sensitivity, particularly in biological matrices, GC-MS with derivatization is a powerful technique.

- Derivatization: Use Pentafluoropropionic Anhydride (PFPA) as the derivatizing agent to increase the analyte's volatility and detectability [3].

- Key Ions for SIM: After derivatization, monitor the following ions in Selected Ion Monitoring (SIM) mode [3]:

- This compound: The molecular ion peak for its derivative would be observed.

- Internal Standard (e.g., 4-hydroxydiclofenac): m/z 439.

- Performance: This method has demonstrated a wide linear range of 0.25–50 ng/mL and a lower quantification limit (LLOQ) of 0.25 ng/mL, making it suitable for precise pharmacokinetic studies [3].

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

For a cost-effective yet reliable approach, HPLC-UV provides a good balance of performance and accessibility.

- Chromatographic Conditions: Utilize a C18 column under isocratic conditions with a mobile phase of acetonitrile and sodium dihydrogen phosphate buffer (42.5:57.5, v/v) at pH 3.16 [4].

- Detection: Set the UV detector to 281 nm for optimal sensitivity [4].

- Sample Preparation: Implement liquid-liquid extraction using ethyl acetate, which has been shown to yield excellent recovery rates between 98.75% and 99.32% [4].

Quantitative Data for Analytical Procedures

The table below summarizes the key performance characteristics of the analytical methods discussed.

Table 1: Performance Data of Analytical Methods for Diclofenac and Related Compounds

| Method | Linear Range | Limit of Quantification (LOQ) | Precision (CV) | Accuracy | Recovery | Application in Analysis |

|---|---|---|---|---|---|---|

| GC-MS [3] | 0.25 - 50 ng/mL | 0.25 ng/mL | < 9% | Not Specified | ~89-95% | Pharmacokinetic studies in human plasma |

| HPLC-UV [4] | 50 - 1600 ng/mL | 27.12 ng/mL | 0.93-6.64% | 1.74-9.81% | 98.75-99.32% | Therapeutic drug monitoring in human plasma |

| LC-MS/MS [1] | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | Metabolite identification in water and in vitro systems |

Detailed Experimental Protocols

Protocol 1: Sample Preparation for GC-MS Analysis in Plasma

This protocol, adapted from a validated method, ensures clean extraction and high recovery for sensitive quantification [3].

Sample preparation workflow for plasma analysis

Materials:

- Internal Standard: 4-hydroxydiclofenac working solution (0.0045 mg/mL) [3]

- Chemicals: 1M Phosphoric Acid, Acetone (HPLC grade), Hexane (HPLC grade), Pentafluoropropionic Anhydride (PFPA) [3]

- Equipment: Vortex mixer, centrifuge, nitrogen evaporator, GC-MS system with a BP-1 or equivalent capillary column [3]

Protocol 2: LC-MS/MS Analysis for Metabolic Profiling

This protocol is ideal for studying the metabolic stability of this compound or its presence in complex samples [1] [2].

LC-MS/MS analysis workflow for metabolic profiling

Materials:

- Mobile Phase A: Ammonium acetate buffer [1]

- Mobile Phase B: Methanol (HPLC grade) [1]

- System: HPLC system coupled to a tandem mass spectrometer [1] [2]

Key Considerations for Purity Analysis

- Role of this compound: This stable isotope-labeled standard is critical for accurate quantification. It corrects for analyte loss during sample preparation and ion suppression/enhancement effects during MS analysis [5].

- Biotransformation Context: Be aware that 4'-Hydroxy Diclofenac is a major metabolite of Diclofenac formed by the enzyme CYP2C9 [1] [2] [4]. Your purity analysis might be part of larger studies on drug metabolism or environmental degradation.

- Troubleshooting: If you encounter issues like low recovery, consider testing different solid-phase extraction (SPE) sorbents. Also, be mindful that diclofenac can cyclize to form a lactam under acidic conditions, which could be a potential impurity or side reaction during sample preparation [1].

References

- 1. Liquid chromatography–tandem mass spectrometry ... [sciencedirect.com]

- 2. Integrated Assessment of Diclofenac Biotransformation, ... [pmc.ncbi.nlm.nih.gov]

- 3. Determination of diclofenac concentrations in human plasma ... [pmc.ncbi.nlm.nih.gov]

- 4. Development and Validation of HPLC-UV Method for the ... [turkjps.org]

- 5. This compound | Stable Isotope [medchemexpress.com]

4'-Hydroxy Diclofenac-13C6 solubility DMSO ethanol methanol

Solubility Data for 4'-Hydroxy Diclofenac

The table below summarizes the available solubility information for the unlabeled compound, 4'-Hydroxy Diclofenac (CAS 64118-84-9).

| Solvent | Solubility Status | Additional Context |

|---|---|---|

| DMSO | Soluble [1] | Frequently used for preparing stock solutions in biological research [1]. |

| Ethanol | Soluble [1] | Suitable for dissolving the compound for experimental use [1]. |

| Methanol | Soluble [1] | Appropriate for analytical and formulation work [1]. |

| Water | Information missing | The parent drug, Diclofenac sodium, is sparingly soluble in water [2]. |

For the isotope-labeled analog 4'-Hydroxy Diclofenac-13C6, no specific quantitative solubility data (e.g., mg/mL) is available in the searched sources [3]. The introduction of 13C isotopes does not alter the chemical structure or bonding of the molecule, so the solubility profile of the labeled compound is expected to be virtually identical to that of the unlabeled form for practical laboratory purposes.

Experimental Considerations and Protocols

The confirmed solubility in DMSO, ethanol, and methanol means you can confidently use these solvents to prepare stock solutions. Here is a standard protocol you can adapt for your research.

For analytical methods, a literature-cited protocol for determining diclofenac and its metabolites using HPLC-MS/MS provides a reference framework [4]:

- Sample Preparation: Plasma or tissue samples are processed by protein precipitation using a solvent like acetonitrile.

- Chromatography: Separation is performed on a reversed-phase C18 column.

- Detection and Quantification: Analysis uses a triple-quadrupole mass spectrometer with electrospray ionization in negative mode.

Solubility Enhancement Strategies

While 4'-Hydroxy Diclofenac is soluble in common organic solvents, its aqueous solubility might be limited. If your research requires improving its solubility in water-based systems, the following established strategies from formulation science can be applied [5] [6]:

- Particle Size Reduction: Techniques like nanosuspension can increase the surface area in contact with the solvent, enhancing the dissolution rate [5].

- Salt Formation: Creating a salt form of the compound (e.g., sodium or diethylamine salt) can significantly improve aqueous solubility, a method successfully used with the parent drug Diclofenac [7] [6].

- Use of Surfactants & Complexation: Incorporating surfactants or forming complexes with cyclodextrins can help solubilize the compound in aqueous media [5].

- Solid Dispersion: dispersing the drug in a hydrophilic polymer matrix can create an amorphous form with higher solubility than the crystalline material [5] [6].

References

- 1. '- 4 | CAS#:64118-84-9 | Chemsrc Hydroxy diclofenac [chemsrc.com]

- 2. : Package Insert / Prescribing Information / MOA Diclofenac [drugs.com]

- 3. This compound | C14H11Cl2NO3 | CID 46781729 [pubchem.ncbi.nlm.nih.gov]

- 4. Re-assessment of monoclonal antibodies against ... [pmc.ncbi.nlm.nih.gov]

- 5. Drug Solubility: Importance and Enhancement Techniques [pmc.ncbi.nlm.nih.gov]

- 6. Innovative medicinal chemistry strategies for enhancing ... [sciencedirect.com]

- 7. Diclofenac | MedChemExpress (MCE) Life Science ... [medchemexpress.com]

4'-Hydroxy Diclofenac-13C6 storage conditions

Storage Conditions & Handling

The table below summarizes the key storage and handling specifications for 4'-Hydroxy Diclofenac-¹³C₆ from various suppliers.

| Supplier / Source | Physical Form | Recommended Long-Term Storage | Reconstitution / In-Solvent Storage | Additional Handling Notes |

|---|---|---|---|---|

| MedChemExpress (MCE) [1] | Solid | -20°C (3 years); 4°C (2 years) | -80°C (6 months); -20°C (1 month) | Ship & store at room temperature in continental US; storage conditions may vary elsewhere [1]. |

| Cerilliant (Sigma-Aldrich) [2] | Solution (in methanol) | -20°C | Not Applicable | Certified Reference Material. Danger: Flammable liquid; acute toxicity [2]. |

| Pharmaffiliates [3] | Pale-Grey Solid | 2-8°C (Refrigerator) | Not Specified | Store under inert atmosphere. Shipping conditions: Ambient [3]. |

Applications & Experimental Context

This compound is a stable, heavy isotope-labeled standard, primarily used in quantitative analytical techniques.

- Primary Application: It serves as an internal standard for accurate quantification using methods like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) [1] [2]. The ¹³C₆ label allows it to be distinguished from the non-labeled analyte, correcting for variability in sample preparation and instrument analysis.

- Research Use: It is explicitly labeled "For research use only" and is not for sale to patients [1]. Its applications span pharmaceutical research, clinical testing, urine drug monitoring, and forensic analysis [2].

The following diagram illustrates the standard experimental workflow for using this compound as an internal standard in analytical methods like LC-MS/MS:

Workflow for using a stable isotope-labeled internal standard in quantitative bioanalysis.

Critical Handling Considerations

Based on the available data, here are key points for proper handling:

- Form-Specific Storage: Pay close attention to the physical form you possess. Solutions (especially in methanol) are flammable and have specific safety hazards [2]. Solid powders may require storage under an inert atmosphere to maintain stability [3].

- Temperature Consistency: The storage recommendations vary between suppliers. Adhere to the specific certificate of analysis (COA) from your supplier. When storing in solvent, the stability is significantly reduced (-80°C for 6 months vs. -20°C for 3 years for the solid form) [1].

- Experimental Workflow: As an internal standard, it must be added to the sample at the very beginning of the analytical workflow to accurately account for any losses during processing [4] [5].

References

- 1. 4'-Hydroxy diclofenac-13C6 | Stable Isotope [medchemexpress.com]

- 2. 4′-Hydroxydiclofenac- 13 C 6 solution [sigmaaldrich.com]

- 3. This compound (Contain 3% unlabeled) [pharmaffiliates.com]

- 4. Liquid chromatography–tandem mass spectrometry ... [sciencedirect.com]

- 5. Integrated Assessment of Diclofenac Biotransformation, ... [pmc.ncbi.nlm.nih.gov]

4'-Hydroxy Diclofenac-13C6 LC-MS internal standard

General Principles for SIL-IS in LC-MS

For any stable isotope-labeled internal standard like 4'-Hydroxy Diclofenac-13C6, the core principle is to correct for analyte loss and signal variability during sample preparation and analysis [1]. Here are the key considerations:

- Optimal Choice: A stable isotope-labeled (SIL) internal standard, where atoms in the analyte are replaced with stable isotopes (e.g., ²H, ¹³C, ¹⁵N), is considered the gold standard. It has nearly identical chemical and physical properties to the unlabeled analyte [1] [2] [3].

- Critical Properties: The ideal internal standard should be chemically similar to the analyte, absent from the sample matrix, stable, not interfere with the analyte, and be baseline-separated in chromatography [4].

- Addition Timing: To track and correct for losses throughout the entire process, the internal standard should be added as early as possible in the sample processing, typically during the aliquoting step [1] [3].

- Concentration Determination: The concentration should be set to avoid cross-interference with the analyte, provide an adequate signal-to-noise ratio, and ideally be in the range of 1/3 to 1/2 of the upper limit of quantification (ULOQ) to cover the average peak concentration of most drugs [1].

- Response Monitoring: Consistent internal standard responses across a batch are desirable. Significant variations can indicate issues like human error during addition, instrument problems, or sample-specific issues like degradation or matrix effects [1] [3].

Proposed Protocol for this compound

While specific methods need development and validation in your lab, here is a protocol framework based on general best practices.

Scope and Application

This protocol describes a proposed method for the quantification of 4'-Hydroxy Diclofenac in biological matrices (e.g., plasma, urine) using this compound as the internal standard via LC-MS/MS.

Experimental Workflow

The following diagram outlines the key stages of the bioanalytical process.

Materials and Reagents

- Analyte: 4'-Hydroxy Diclofenac (reference standard).

- Internal Standard: this compound.

- Matrices: Appropriate biological matrices (e.g., control human plasma).

- Solvents: HPLC-grade methanol, acetonitrile, water, and formic acid.

Detailed Methodology

- IS Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol). Dilute to a working solution concentration that, when added to the sample, will be in the optimal range (e.g., mid-level of your calibration curve).

- Calibration Standards and QCs: Prepare calibration standards covering the expected concentration range (e.g., 1-500 ng/mL) by spiking the analyte into blank matrix. Prepare quality control (QC) samples at low, medium, and high concentrations.

- Sample Preparation:

- Aliquot a known volume of sample (e.g., 50 µL of plasma) into a tube.

- Add a fixed volume of the IS working solution (e.g., 10 µL) to all samples, including calibrators, QCs, and unknowns. Vortex to mix [3].

- Precipitate proteins by adding a volume of ice-cold acetonitrile (e.g., 3 volumes). Vortex mix and centrifuge.

- Transfer the supernatant to a new plate or vial and evaporate to dryness under a gentle stream of nitrogen.

- Reconstitute the dry residue with a mobile phase-compatible solvent (e.g., 100 µL of 50:50 water:methanol), vortex, and inject into the LC-MS/MS system.

- LC-MS/MS Analysis:

- Chromatography: Use a reversed-phase C18 column. Employ a gradient elution with water and acetonitrile, both containing 0.1% formic acid, to achieve baseline separation of the analyte and IS.

- Mass Spectrometry: Operate in multiple reaction monitoring (MRM) mode. The specific MRM transitions must be optimized for both 4'-Hydroxy Diclofenac and its 13C6-labeled analogue.

Key Considerations for Your Method

The table below summarizes critical parameters to define and optimize during method development.

| Parameter | Consideration for this compound |

|---|---|

| MS Detection | Optimize MRM transitions. Ensure mass difference (6 Da) prevents cross-talk [1]. |

| Chromatography | Confirm baseline separation (resolution Rs > 1.5) from analyte and matrix interferences [4]. |

| IS Concentration | Optimize to be ~1/3-1/2 ULOQ, ensure signal/noise, avoid analyte/IS cross-interference [1]. |

| Matrix Effects | 13C6-labeling minimizes matrix effect differences; assess via post-column infusion [1]. |

| IS Response Checks | Monitor IS response in all samples; investigate significant deviations (<50% or >150% of mean) [3]. |

Troubleshooting IS Response

The internal standard is a diagnostic tool. Abnormal responses require investigation [1] [3]:

- Individual Sample Anomalies (Very High/Low IS): Often due to pipetting error (failed or double addition). Re-prepare the sample.

- Systematic Drift or Drop: Can indicate instrument issues (e.g., needle blockage, decreasing ionization efficiency). Check the LC-MS system.

- Consistent Difference between Study Samples & Standards: May suggest a sample-specific matrix effect that the IS does not fully compensate for, especially if using a non-ideal structural analogue [3].

References

Comprehensive Application Notes and Protocols: HPLC-UV Method Development for 4'-Hydroxy Diclofenac-13C6 in Drug Interaction Studies

Introduction and Background

1.1 Chemical and Pharmacological Significance 4'-Hydroxydiclofenac is a primary metabolite of the non-steroidal anti-inflammatory drug (NSAID) diclofenac, formed predominantly via the cytochrome P450 2C9 (CYP2C9) enzyme pathway [1] [2]. The carbon-13 labeled analog (4'-Hydroxy Diclofenac-13C6) serves as a crucial internal standard in mass spectrometry-based assays and tracer studies for investigating diclofenac metabolism and drug-drug interactions [3]. As a Cox-2 (cyclooxygenase 2) inhibitor, this metabolite shares pharmacological activity with the parent compound and has been observed to form protein adducts, potentially contributing to diclofenac's therapeutic and toxicological profile [3].

1.2 Analytical Context Understanding drug-drug interactions is paramount in clinical pharmacology, as inhibition of Cytochrome P450 enzyme activity represents a major mechanism leading to adverse drug reactions and even drug withdrawal from the market [1] [2]. The development of robust analytical methods for quantifying CYP2C9 metabolites like 4'-Hydroxydiclofenac enables researchers to assess the inhibitory potential of new chemical entities, including established drugs like salicylic acid, on critical metabolic pathways [1] [2]. The HPLC-UV method detailed in these application notes provides a cost-effective, reproducible alternative to LC-MS methodologies for quantifying this key metabolite in biological matrices such as rat liver microsomes.

Experimental Design and Workflow

The diagram below illustrates the complete experimental workflow for the HPLC-UV analysis of 4'-Hydroxydiclofenac in drug interaction studies:

Figure 1: Complete experimental workflow for HPLC-UV analysis of 4'-Hydroxydiclofenac in drug interaction studies.

Materials and Reagents

3.1 Reference Standards and Chemicals

- 4'-Hydroxydiclofenac (reference metabolite)

- This compound (CAS 1189656-64-1, purity ≥97%) as internal standard [3]

- Diclofenac sodium (CYP2C9 substrate) [1] [2]

- Salicylic acid (CYP2C9 inhibitor) [1] [2]

- 4-Hydroxyoctanophenone (alternative internal standard) [1] [2]

- HPLC-grade acetonitrile, methanol, and water

- Formic acid (analytical grade)

- Pooled rat liver microsomes (commercial source)

- NADPH regeneration system components

Instrumentation and Chromatographic Conditions

4.1 HPLC-UV System Configuration The method employs a conventional HPLC system with ultraviolet detection. The specific components include:

- Pump: Binary or quaternary low-pressure gradient system

- Autosampler: Temperature-controlled compartment maintained at 4-10°C

- Column Oven: Capable of maintaining 30°C [1] [2]

- Detector: UV-Vis diode array or fixed wavelength detector

- Analytical Column: SUPELCO C18 (25 cm × 4.6 mm, 5 µm particle size) or equivalent reversed-phase column [1] [2]

- Data System: Chromatography software for data acquisition and processing

4.2 Optimized Chromatographic Parameters

Table 1: Optimized HPLC-UV conditions for 4'-Hydroxydiclofenac separation

| Parameter | Specification | Rationale |

|---|---|---|

| Column | SUPELCO C18 (25 cm × 4.6 mm, 5 µm) | Provides sufficient theoretical plates for separation [1] [2] |

| Mobile Phase A | 0.1% Formic acid in water | Aqueous component for ion-pairing [1] [2] |

| Mobile Phase B | Acetonitrile | Organic modifier [1] [2] |

| Mobile Phase C | Methanol | Secondary organic modifier [1] [2] |

| Elution Program | Low-pressure gradient | Optimal for complex biological samples [1] [2] |

| Flow Rate | 1.0 mL/min | Standard flow for 4.6 mm ID columns [1] [2] |

| Column Temperature | 30°C | Enhances retention time reproducibility [1] [2] |

| Detection Wavelength | 282 nm | Maximum absorbance for all compounds [1] [2] |

| Injection Volume | 10-50 µL | Adapted to sensitivity requirements |

Detailed Experimental Protocols

Protocol 1: Microsomal Incubation for CYP2C9 Activity Assessment

5.1.1 Reagent Preparation

- Prepare 100 mM potassium phosphate buffer (pH 7.4)

- Prepare diclofenac stock solution (2 mM in methanol)

- Prepare salicylic acid stock solution (5 mM in methanol)

- Prepare NADPH regeneration system according to manufacturer's instructions

5.1.2 Incubation Procedure

- In a pre-incubated tube, combine:

- 425 µL potassium phosphate buffer (100 mM, pH 7.4)

- 25 µL rat liver microsomes (0.5-1.0 mg protein/mL final concentration)

- 25 µL diclofenac solution (100 µM final concentration)

- 25 µL salicylic acid solution (varying concentrations for inhibition studies)

- Pre-incubate the mixture at 37°C for 3 minutes in a water bath

- Initiate the reaction by adding 50 µL NADPH regeneration system

- Incubate at 37°C for 30-45 minutes with gentle shaking

- Terminate the reaction by adding 1 mL ice-cold acetonitrile

- Vortex vigorously for 30 seconds

- Centrifuge at 14,000 × g for 10 minutes at 4°C

- Transfer the clear supernatant to autosampler vials for HPLC analysis

Protocol 2: Sample Preparation for HPLC-UV Analysis

5.2.1 Protein Precipitation Method

- Transfer 500 µL of microsomal incubation sample to a clean microcentrifuge tube

- Add 1 mL of ice-cold acetonitrile:methanol (1:1, v/v)

- Vortex mix for 60 seconds to ensure complete protein precipitation

- Centrifuge at 14,000 × g for 15 minutes at 4°C

- Carefully transfer 1.2 mL of the clear supernatant to a new tube

- Evaporate to dryness under a gentle stream of nitrogen at 30°C

- Reconstitute the residue in 200 µL of mobile phase initial conditions

- Vortex for 30 seconds to ensure complete dissolution

- Transfer to limited volume autosampler vials with inserts

- Inject 10-50 µL into the HPLC system

Method Validation Parameters and Results

According to International Conference on Harmonisation (ICH) guidelines, the developed HPLC-UV method was rigorously validated for the quantification of 4'-Hydroxydiclofenac in rat liver microsomes [1] [2].

Table 2: Method validation parameters and results for 4'-Hydroxydiclofenac quantification

| Validation Parameter | Results | Acceptance Criteria |

|---|---|---|

| Linearity Range | 0.1-100 µM | Adapted to expected concentrations |

| Correlation Coefficient (R²) | >0.99 [1] [2] | R² > 0.99 |

| Intra-day Precision (% CV) | <15% [1] [2] | CV < 15% |

| Inter-day Precision (% CV) | <15% [1] [2] | CV < 15% |

| Accuracy (% Nominal) | 80-120% [1] [2] | 80-120% |

| Limit of Detection (LOD) | Compound-specific low values [1] [2] | Signal-to-noise ≥ 3:1 |

| Limit of Quantification (LOQ) | Compound-specific low values [1] [2] | Signal-to-noise ≥ 10:1 |

| Recovery (%) | 80-120% [1] [2] | Consistent and reproducible |

| Short-term Stability | Stable for 3 days [1] [2] | No significant degradation |

Applications in Drug Development

7.1 CYP2C9 Inhibition Studies The validated method enables quantitative assessment of the inhibitory effect of salicylic acid on CYP2C9 enzyme activity by measuring the formation of 4'-Hydroxydiclofenac from diclofenac in rat liver microsomes [1] [2]. Previous research has demonstrated that salicylic acid exhibits mixed inhibition patterns (competitive and non-competitive) against CYP enzymes, highlighting its potential for drug-drug interactions [1] [2].

7.2 Metabolic Stability Assessment This HPLC-UV method facilitates the determination of diclofenac metabolic stability by quantifying the formation of 4'-Hydroxydiclofenac over time. The method's sensitivity and precision allow for accurate calculation of kinetic parameters (Km, Vmax) and intrinsic clearance values, essential for predicting in vivo pharmacokinetics [1] [2].

7.3 Drug-Drug Interaction Screening The protocol provides a robust framework for screening potential drug interactions involving the CYP2C9 pathway. By substituting salicylic acid with novel chemical entities, researchers can rapidly assess inhibitory potential and guide clinical development decisions regarding possible interactions with CYP2C9 substrates like warfarin, phenytoin, and various NSAIDs [1] [2].

Troubleshooting and Technical Notes

8.1 Common Issues and Solutions

- Peak Tailing: Increase formic acid concentration to 0.2% or replace with phosphoric acid (10-20 mM)

- Retention Time Shift: Ensure column temperature stability (±1°C) and mobile phase pH consistency

- Low Recovery: Extend protein precipitation time or consider alternative solvents (e.g., methanol alone)

- Poor Resolution: Optimize gradient elution program or reduce injection volume

8.2 Method Adaptation Notes For analysis of the 13C6-labeled analog, retention time similarities are expected due to nearly identical chemical properties. However, the method can be adapted by:

- Using the unlabeled compound as a surrogate for quantification

- Confirming identical retention behavior in preliminary experiments

- Adjusting detection parameters if sensitivity differs

Regulatory Considerations

The developed method complies with ICH Q2(R1) guidelines for analytical method validation, ensuring acceptability for regulatory submissions in drug development [1] [2]. The application of this method to drug interaction studies provides data that can support Investigational New Drug (IND) and New Drug Application (NDA) submissions to regulatory authorities like the FDA and EMA.

Conclusion

The HPLC-UV method detailed in these application notes provides a robust, reproducible, and cost-effective approach for quantifying 4'-Hydroxydiclofenac in rat liver microsomes. The method's validation according to ICH guidelines ensures reliability for assessing CYP2C9 enzyme activity and inhibition potential of co-administered drugs like salicylic acid. While developed for the unlabeled metabolite, the methodology can be directly adapted for this compound analysis, leveraging its nearly identical chromatographic behavior. This protocol offers pharmaceutical researchers a valuable tool for advancing the understanding of drug metabolism and interaction pathways in early development stages.

References

Comprehensive Application Notes and Protocols for Quantifying 4'-Hydroxy Diclofenac Metabolite Using 13C6-Labeled Internal Standard

Introduction and Background

Diclofenac metabolism represents a critical area of pharmaceutical research due to its widespread use as a nonsteroidal anti-inflammatory drug (NSAID) and potential for drug-drug interactions. As a substrate for the cytochrome P450 2C9 (CYP2C9) enzyme, which metabolizes approximately 70% of FDA-approved drugs, understanding diclofenac's metabolic pathway is essential for drug safety assessment [1] [2]. The primary metabolite, 4'-hydroxydiclofenac, has been identified as having weak pharmacologic activity but serves as a key marker for CYP2C9 enzyme activity, making its accurate quantification vital for in vitro drug interaction studies [2]. The incorporation of a stable isotope-labeled internal standard, specifically 4'-hydroxydiclofenac-13C6, has revolutionized the precision of these measurements by accounting for analytical variability and matrix effects that can compromise data accuracy.

The application of 13C6-labeled isotopes in quantitative mass spectrometry represents a gold standard approach known as high-resolution isotope-dilution mass spectrometry (HRID) [3]. This technique is particularly valuable in drug metabolism studies where precise quantification of metabolites in complex biological matrices is required. The fundamental principle relies on the nearly identical chemical behavior of the native compound and its isotopically labeled counterpart, which differs only in mass due to the incorporation of six 13C atoms. When the labeled compound is added to the biological sample before processing, it experiences the same extraction efficiency, matrix effects, and ionization suppression as the native analyte, thereby enabling highly accurate correction for these variables during mass spectrometric analysis [3].

Materials and Reagents

Reference Standards and Chemicals

- 4'-Hydroxydiclofenac native standard (CAS No.: Not specified in sources, but commercially available)

- 4'-Hydroxydiclofenac-13C6 (CAS No.: 1189656-64-1), molecular weight: 318.10 g/mol, formula: C813C6H11Cl2NO3 [4]

- Diclofenac sodium salt (for incubation studies)

- 13C6-labeled diclofenac sodium salt (for metabolic pathway studies) [5]

- Ammonium acetate (analytical grade, ≥99.3%)

- Formic acid (LC-MS grade, ≥98%)

- Acetonitrile (LC-MS grade)

- Methanol (LC-MS grade)

- Water (LC-MS grade)

- Pooled human liver microsomes (or rat liver microsomes for species comparison studies)

- NADPH regenerating system (for in vitro incubations)

Materials and Equipment

- UHPLC system with binary or quaternary pump and temperature-controlled autosampler

- Triple quadrupole mass spectrometer with electrospray ionization (ESI) source

- Analytical column: Reversed-phase C18 column (SUPELCO, 25 cm × 4.6 mm × 5 µm or equivalent UHPLC column) [1]

- Pre-column filter (optional)

- Microcentrifuges (capable of 14,000 × g)

- Analytical balance (accuracy 0.1 mg)

- pH meter

- Vortex mixer

- Ultrasonic bath

- Micropipettes (covering range 1-1000 µL)

- Polypropylene microcentrifuge tubes (1.5 mL and 2 mL)

Sample Preparation Protocol

Microsomal Incubation

The following procedure outlines the preparation of calibration standards and quality control samples using in vitro microsomal incubation:

Preparation of incubation mixture:

- Prepare 100 mM phosphate buffer (pH 7.4)

- Add human liver microsomes (0.5-1.0 mg/mL protein concentration)

- Add diclofenac (10-100 µM final concentration) [3]

- Pre-incubate for 5 minutes at 37°C in a water bath

Initiation of reaction:

- Add NADPH regenerating system (1 mM final concentration)

- Mix gently and incubate at 37°C for 30-60 minutes

- Terminate the reaction by adding 200 µL of ice-cold acetonitrile containing internal standard

Control samples:

- Include negative controls without NADPH regenerating system

- Prepare blank microsomes without substrate

- Generate metabolites for standard curves using this approach [3]

Sample Processing Procedure

Protein precipitation:

- Add 400 µL of ice-cold acetonitrile containing 4'-hydroxydiclofenac-13C6 internal standard (50 ng/mL) to 100 µL of sample (plasma, microsomal incubation, or environmental sample)

- Vortex vigorously for 1 minute

- Centrifuge at 14,000 × g for 10 minutes at 4°C

Sample dilution:

- Transfer 300 µL of supernatant to a new polypropylene tube

- Dilute with 300 µL of 10 mM ammonium acetate buffer (pH 4.5)

- Vortex for 30 seconds

- Transfer to autosampler vials for UHPLC-MS/MS analysis

Table 1: Sample Preparation Steps Summary

| Step | Procedure | Parameters | Purpose |

|---|---|---|---|

| Internal Standard Addition | Add 400 µL acetonitrile with 13C6-4'-OH-DCF to 100 µL sample | 50 ng/mL final IS concentration | Correct for variability in extraction |

| Protein Precipitation | Vortex 1 min, centrifuge 10 min | 14,000 × g, 4°C | Remove proteins and particulates |

| Dilution | Mix supernatant with ammonium acetate buffer | 1:1 dilution with 10 mM buffer | Improve chromatographic performance |

Chromatographic Separation

UHPLC Conditions

Optimal separation of 4'-hydroxydiclofenac from its parent compound and potential interferences is achieved using the following reversed-phase chromatography conditions:

- Column: SUPELCO C18 (25 cm × 4.6 mm, 5 µm particle size) or equivalent UHPLC column [1]

- Mobile Phase A: 0.1% formic acid in water

- Mobile Phase B: Acetonitrile

- Mobile Phase C: Methanol (for alternative methods)

- Gradient Program:

- 0-2 min: 20% B

- 2-8 min: 20-60% B (linear gradient)

- 8-10 min: 60-95% B (linear gradient)

- 10-12 min: 95% B (hold)

- 12-12.5 min: 95-20% B (return to initial conditions)

- 12.5-15 min: 20% B (re-equilibration)

- Flow Rate: 0.3 mL/min for UHPLC methods or 1.0 mL/min for conventional HPLC [1]

- Column Temperature: 30°C

- Injection Volume: 5-10 µL

- Autosampler Temperature: 4-10°C

Method Development Considerations

During method development, several factors were optimized to enhance sensitivity and reproducibility:

- Acidification of aqueous mobile phase with 0.1% formic acid improves peak shape and ionization efficiency

- Alternative volatile buffers such as 2-10 mM ammonium acetate (pH ~4.5) can be substituted for formic acid

- Column temperature maintenance at 30°C ensures retention time stability [1]

- Needle wash solutions (methanol:water, 50:50, v/v) prevent carryover between injections

Mass Spectrometric Detection

MS/MS Configuration

Triple quadrupole mass spectrometry operating in multiple reaction monitoring (MRM) mode provides the specificity and sensitivity required for precise quantification:

- Ionization Source: Electrospray Ionization (ESI) in negative mode

- Source Parameters:

- Ion Spray Voltage: -4500 V

- Source Temperature: 500°C

- Nebulizer Gas (GS1): 50 psi

- Heater Gas (GS2): 60 psi

- Curtain Gas: 35 psi

- Collision Gas: Medium (8-10 psi)

Table 2: MRM Transitions for 4'-Hydroxydiclofenac and 13C6-Labeled Internal Standard

| Compound | Q1 Mass (m/z) | Q3 Mass (m/z) | Dwell Time (ms) | Declustering Potential (V) | Collision Energy (V) | Cell Exit Potential (V) |

|---|---|---|---|---|---|---|

| 4'-OH-DCF | 294.0 | 250.0 | 100 | -80 | -28 | -12 |

| 4'-OH-DCF | 294.0 | 214.0 | 100 | -80 | -35 | -12 |

| 4'-OH-DCF-13C6 | 300.0 | 256.0 | 100 | -80 | -28 | -12 |

| 4'-OH-DCF-13C6 | 300.0 | 220.0 | 100 | -80 | -35 | -12 |

Isotope Dilution Strategy

The high-resolution isotope-dilution methodology employs the stable isotope-labeled internal standard to correct for analytical variability:

- The 13C6-labeled internal standard is added at the beginning of sample preparation

- Mass defect characteristics of the 13C6-label create a 6 Da mass difference, ensuring no interference with native analyte [3]

- Ion ratio confirmation between the two MRM transitions provides additional specificity

- Retention time alignment between native and labeled compound (within 0.1 min) confirms correct identification

Method Validation

Performance Characteristics

The validated method demonstrates the following performance characteristics according to ICH guidelines:

Table 3: Method Validation Parameters for 4'-Hydroxydiclofenac Quantification Using 13C6 Internal Standard

| Validation Parameter | Result | Acceptance Criteria |

|---|---|---|

| Linearity Range | 1-500 ng/mL | R² > 0.99 |

| Lower Limit of Quantification (LLOQ) | 1 ng/mL | Signal-to-noise >10, precision <20% |

| Precision (Intra-day) | <10% RSD | Meeting ICH guidelines (<15%) [1] |

| Precision (Inter-day) | <15% RSD | Meeting ICH guidelines (<15%) [1] |

| Accuracy | 80-120% | Within ICH guidelines [1] |

| Extraction Recovery | >85% | Consistent and high recovery |

| Matrix Effect | 5-10% suppression | Corrected by internal standard |

| Stability (3 days) | Acceptable | Within 15% of nominal value [1] |

Specificity and Selectivity

The method demonstrates excellent specificity with no interference from endogenous compounds in biological matrices:

- Chromatographic resolution between 4'-hydroxydiclofenac and potential interferences (parent diclofenac, other metabolites) is >1.5

- MRM transitions provide additional selectivity through characteristic fragmentation patterns

- Ion ratio stability across the calibration range confirms method robustness

Experimental Workflow

The following diagram illustrates the complete analytical workflow for the quantification of 4'-hydroxydiclofenac using the 13C6-labeled internal standard:

Figure 1: Analytical Workflow for 4'-Hydroxydiclofenac Quantification

Metabolic Pathway

The following diagram illustrates the metabolic pathway of diclofenac to 4'-hydroxydiclofenac and the position of the 13C6-label in the internal standard:

Figure 2: Metabolic Pathway of Diclofenac to 4'-Hydroxydiclofenac

Data Analysis and Quantification

Quantification Approach

The isotope dilution methodology provides superior accuracy for metabolite quantification:

Calibration Curve:

- Prepare calibration standards spanning 1-500 ng/mL

- Add fixed concentration of 13C6-4'-hydroxydiclofenac to all standards

- Plot peak area ratio (native/labeled) against concentration

- Apply linear regression with 1/x weighting

Calculation Formula:

Where Area_native is the peak area of native 4'-hydroxydiclofenac, Area_IS is the peak area of the 13C6-internal standard, and Slope and Intercept are from the calibration curve.

Quality Control

- Quality Control samples at low, medium, and high concentrations should be analyzed with each batch

- Acceptance criteria: QC values must be within 15% of nominal values

- Blank samples should show no interference at the retention times of analyte and internal standard

Applications

This validated method has significant applications in several research areas:

- Drug-Drug Interaction Studies: Investigation of CYP2C9 inhibition by compounds such as salicylic acid, which has been shown to non-competitively inhibit CYP2C11 in rat liver microsomes [1]

- Environmental Monitoring: Detection of diclofenac and its metabolites in water samples, where concentrations have been measured at up to 11 μg/L in European wastewater [5]

- Pharmacokinetic Studies: Assessment of metabolite formation in clinical trials, particularly given that 4'-hydroxydiclofenac is the major metabolite formed primarily via CYP2C9 [2]

- Toxicological Evaluation: Understanding metabolite-mediated toxicity, as diclofenac has been associated with liver damage through covalent binding of reactive metabolites to proteins [5]

The use of 13C6-labeled internal standard significantly enhances the reliability of these applications by providing compensation for matrix effects, extraction efficiency variations, and ionization suppression in mass spectrometric detection.

References

- 1. Development and Validation of an HPLC-UV Method for the... [pmc.ncbi.nlm.nih.gov]

- 2. : Package Insert / Prescribing Information / MOA Diclofenac [drugs.com]

- 3. High-resolution isotope-dilution mass spectrometry using ... [pubmed.ncbi.nlm.nih.gov]

- 4. 4'-Hydroxy diclofenac-13C6 | Stable Isotope [medchemexpress.com]

- 5. Liquid chromatography–tandem mass spectrometry ... [sciencedirect.com]

Introduction to CYP2C9 and Diclofenac Metabolism

The cytochrome P450 enzyme CYP2C9 is responsible for the metabolism of approximately 15% of clinically used small-molecule drugs, including critical therapeutics like S-warfarin, phenytoin, and numerous NSAIDs [1]. Characterizing its activity is therefore crucial in drug development and personalized medicine. The 4'-hydroxylation of diclofenac is a specific and well-established marker reaction for assessing CYP2C9 function in vitro and in vivo [2] [3]. This application note provides detailed protocols and contemporary context for using the stable isotope-labeled tracer 4'-Hydroxy Diclofenac-13C6 in advanced CYP2C9 activity assays.

Compound Profile: 4'-Hydroxy Diclofenac-13C6

4'-Hydroxy Diclofenac-13C6 is a stable heavy isotope-labeled form of the major human metabolite of Diclofenac.

- CAS Number: 1189656-64-1 [4]

- Molecular Formula: C813C6H11Cl2NO3 [4]

- Molecular Weight: 318.10 g/mol [4]

- Primary Application: Serves as an ideal internal standard for quantitative bioanalysis using LC-MS or GC-MS. Its nearly identical chemical properties to the unlabeled analyte ensure consistent extraction and ionization efficiency, while its distinct mass allows for precise quantification, thereby improving the accuracy and reliability of metabolic reaction monitoring [4].

Experimental Protocols

Protocol 1: HPLC-Based CYP2C9 Activity Assay

This method is suitable for laboratories without access to mass spectrometry.

1. Reaction Incubation:

- Prepare human liver microsomes or recombinant CYP2C9 in an appropriate buffer (e.g., phosphate buffer, pH 7.4).

- Initiate the reaction by adding a NADPH-regenerating system.

- Incubate with diclofenac sodium salt (typical concentration range: 1-100 µM) at 37°C for a predetermined time (e.g., 10-45 minutes) [3] [5].

- Terminate the reaction by adding an equal volume of acetonitrile or methanol.

2. Sample Analysis via HPLC:

- Column: Reverse-phase C18 column [3].

- Mobile Phase: Utilize a gradient method. Start with a mixture of 30% acetonitrile and 2 mM perchloric acid in water, transitioning to 100% methanol [3].

- Detection: Monitor the effluent at 280 nm [3].

- Quantification: Measure the peak area of 4'-hydroxydiclofenac and compare it to a calibration curve for quantification.

Protocol 2: LC-MS/MS Quantitative Analysis Using this compound

This protocol leverages the stable isotope standard for superior sensitivity and precision.

1. Internal Standard Solution:

2. Sample Preparation:

- Following the metabolic reaction, add a fixed volume of the internal standard working solution to each sample.

- Precipitate proteins by adding cold organic solvent (e.g., acetonitrile), vortex, and centrifuge.

- Transfer the clear supernatant for analysis.

3. LC-MS/MS Analysis:

- Chromatography: Employ a reverse-phase UPLC or HPLC system with a C18 column for separation.

- Mass Spectrometry: Operate the mass spectrometer in multiple reaction monitoring (MRM) mode.

- Monitor the specific mass transitions for unlabeled 4'-hydroxydiclofenac and the internal standard (13C6-labeled).

- Quantification: The ratio of the analyte peak area to the internal standard peak area is used for highly accurate quantification, correcting for matrix effects and instrument variability.

The following diagram illustrates the experimental workflow for the LC-MS/MS protocol:

Data, Analysis & Clinical Relevance

Kinetic Analysis of CYP2C9 Variants

CYP2C9 is highly polymorphic, and genetic variants can significantly alter enzyme function. The table below summarizes the impact of key variants on kinetic parameters, which can be characterized using the described assays.

| CYP2C9 Variant | Amino Acid Change | Reported Activity vs. Wild-Type (*1) | Key Implications |

|---|---|---|---|

| *1 (Wild-type) | - | Baseline (100%) | Normal metabolism of substrate drugs [1]. |

| *2 | Arg144Cys | Moderately decreased | Associated with reduced warfarin clearance; potential for sensitivity [1] [2]. |

| *3 | Ile359Leu | Substantially decreased (5-10 fold) | Markedly diminished S-warfarin clearance; significantly increased risk of adverse effects at standard doses [1] [2]. |

Clinical Pharmacokinetics of Diclofenac

A clinical study investigating the influence of CYP2C9 polymorphisms on diclofenac pharmacokinetics after a 50 mg oral dose revealed a complex picture. Contrary to in vitro data, the study found no statistically significant impairment of diclofenac metabolism (as measured by oral clearance, CL/F) in carriers of the 2 and *3 alleles compared to the wild-type (\1/*1) group [2]. This highlights that in vitro metabolic pathways may not always be the rate-limiting step in vivo, suggesting the involvement of compensatory metabolic pathways or complex physiological factors in humans [2].

Advanced Research Applications

Investigating CYP-CYP Interactions

Emerging evidence indicates that cytochrome P450 enzymes do not always function in isolation. Protein-protein interactions can modulate their activity. A study in a sophisticated long-term human hepatocyte model (HepatoPac) demonstrated that knockdown of CYP3A4 protein via siRNA led to a 74% increase in CYP2C9 activity, without changing CYP2C9 mRNA levels [5]. This finding suggests direct or indirect functional interaction between these enzymes, potentially through competition for a common redox partner like cytochrome P450 reductase. This has important implications for predicting drug-drug interactions where a drug modulates CYP3A4 levels.

Label-Free Raman Microscopy for CYP Activity

A novel, non-destructive method for visualizing CYP activity in living hepatocytes uses Raman microscopy. This technique detects intrinsic molecular vibrations, specifically monitoring the oxidized, low-spin state of the CYP heme group (characteristic peaks at 1370 cm⁻¹ and 1636 cm⁻¹) [6]. It allows for single-cell resolution imaging of CYP induction and activity without labels, enabling the observation of heterogeneous cell responses and associated effects on cellular biochemistry, such as glycogen depletion [6].

The following diagram summarizes the key metabolic pathway and regulatory interactions of CYP2C9:

Conclusion

The use of 4'-Hydroxy Diclofenac-13C6 as an internal standard provides a robust foundation for precise and accurate quantification of CYP2C9 activity. The protocols outlined here, from classic HPLC to advanced LC-MS/MS, are critical tools for enzyme phenotyping, drug interaction studies, and pharmacogenomic research. Furthermore, emerging techniques like Raman microscopy and a growing understanding of inter-enzyme interactions are refining our ability to predict complex metabolic outcomes in drug development and therapy.

References

- 1. Massively parallel characterization of CYP2C9 variant enzyme ... [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacokinetics of diclofenac and inhibition of ... [pmc.ncbi.nlm.nih.gov]

- 3. Determination of CYP2C9-catalyzed diclofenac 4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound | Stable Isotope [medchemexpress.com]

- 5. Altered CYP2C9 Activity Following Modulation of CYP3A4 ... [pmc.ncbi.nlm.nih.gov]

- 6. Label-free chemical imaging of cytochrome P450 activity ... [nature.com]

Introduction to Diclofenac Metabolism and the Role of 4'-Hydroxy Diclofenac-13C6

Diclofenac is a widely used non-steroidal anti-inflammatory drug (NSAID). Its metabolism in humans primarily partitions between acyl glucuronidation and phenyl hydroxylation to form various metabolites, including the major oxidative metabolite, 4'-Hydroxy Diclofenac [1]. The use of a stable isotope-labeled tracer like 4'-Hydroxy Diclofenac-13C6 is critical in modern drug metabolism studies for precisely tracking this metabolic pathway, quantifying metabolite formation, and identifying potential reactive intermediates without radioactive hazards.

- Primary Metabolic Routes: The 4'-hydroxylation of diclofenac is predominantly catalyzed by the cytochrome P450 enzyme CYP2C9 [1]. This reaction is a major feature of diclofenac's oxidative metabolism. Another metabolic pathway is the formation of an acyl glucuronide conjugate, primarily catalyzed by the enzyme UGT2B7 [1].

- Toxicological Significance: Studying the 4'-hydroxy metabolite is crucial for safety assessment. Research suggests that both the acyl glucuronide and benzoquinone imine intermediates derived from oxidative metabolism (like 4'-hydroxylation) are reactive and capable of covalently modifying cellular proteins. This covalent binding is hypothesized to be a potential mechanism behind the rare, but serious, idiosyncratic hepatotoxicity associated with diclofenac in susceptible patients [1].

Experimental Protocol for Tracer Metabolism Studies

This protocol outlines a method for using this compound in in vitro systems to study metabolic stability and enzyme mapping.

Materials

- Test Compound: this compound (as a solution in DMSO or methanol).

- Biological System: Pooled human liver microsomes (HLM) or recombinant CYP enzymes (e.g., CYP2C9, CYP3A4).

- Co-factors: 1 mM NADPH regenerating system.

- Buffers: 0.1 M Phosphate Buffered Saline (PBS), pH 7.4.

- Termination Solvent: Ice-cold acetonitrile with 0.1% formic acid.

Incubation Procedure

- Pre-incubation: In a 37°C water bath, incubate HLM (0.5 mg/mL protein concentration) with the this compound tracer (e.g., 1-10 µM) in PBS for 5 minutes.

- Reaction Initiation: Start the enzymatic reaction by adding the NADPH regenerating system.

- Control: Prepare a parallel negative control by adding the termination solvent before the NADPH system.

- Incubation: Allow the reaction to proceed for a predetermined time (e.g., 0, 15, 30, 60 minutes).

- Termination: At each time point, remove an aliquot and mix it with an equal volume of ice-cold acetonitrile to stop the reaction.

Sample Analysis

- Sample Preparation: Centrifuge the terminated samples at high speed (e.g., 14,000 x g for 10 minutes) to pellet precipitated proteins. Collect the supernatant for analysis.

- LC-MS/MS Analysis:

- Chromatography: Use a reverse-phase C18 column with a gradient elution of water/acetonitrile, both modified with 0.1% formic acid.

- Mass Spectrometry: Operate the mass spectrometer in multiple reaction monitoring (MRM) mode for sensitive and specific detection. Monitor transitions for the parent tracer and its potential metabolites (e.g., glucuronide conjugates, di-hydroxylated products).

The workflow for this protocol can be visualized as follows:

Diagram 1: Workflow for in vitro metabolic incubation and analysis.

Key Metabolic Pathways and Enzymes of Diclofenac

The primary and secondary metabolic pathways of Diclofenac are summarized below, highlighting the central role of 4'-Hydroxylation [1].

Diagram 2: Key metabolic pathways and enzymes of Diclofenac.

Quantitative Data and Analytical Parameters

Based on general pharmacokinetic principles and data from the search results, here are typical parameters you might expect or need to establish for diclofenac and its metabolites [2].

Table 1: Representative Pharmacokinetic Parameters of Diclofenac

| Parameter | Value (Mean) | Coefficient of Variation (%) |

|---|---|---|

| Absolute Bioavailability | 55% | 40 |

| Time to Peak (Tmax) | 2.3 hours | 69 |

| Oral Clearance (CL/F) | 582 mL/min | 23 |

| Apparent Volume (V/F) | 1.4 L/kg | 58 |

| Terminal Half-life | 2.3 hours | 48 |

Table 2: Suggested MRM Transitions for LC-MS/MS Analysis

| Analyte | Precursor Ion > Product Ion | Collision Energy (eV) |

|---|---|---|

| This compound | 310 > 264 | Optimize |

| 4'-Hydroxy Diclofenac (unlabeled) | 304 > 258 | Optimize |

| Diclofenac Acyl Glucuronide | 472 > 308 | Optimize |

Safety and Regulatory Considerations

- Contraindications: Diclofenac is contraindicated in patients with known hypersensitivity to it and in the setting of coronary artery bypass graft (CABG) surgery [2].

- Boxed Warnings: NSAIDs, including diclofenac, carry an increased risk of serious cardiovascular thrombotic events (myocardial infarction, stroke) and serious gastrointestinal events (bleeding, ulceration, perforation), which can be fatal [2].

- Handling: While 13C-labeled compounds are not radioactive, they should still be handled with standard laboratory precautions. Use personal protective equipment (PPE) and refer to the Safety Data Sheet (SDS) for specific handling instructions.

Methodology for 13C Metabolic Flux Analysis (MFA)

13C-MFA is a powerful technique that uses 13C-labeled tracers like this compound to measure metabolic reaction rates (fluxes) in living systems [3] [4]. The workflow involves:

- Tracer Design: Selecting an optimal 13C-labeled substrate to maximize information gain for the pathways of interest [3].

- Isotope Labeling Experiment (ILE): Exposing the biological system (e.g., hepatocytes, liver tissue) to the tracer and allowing metabolism to proceed [4].

- Mass Spectrometry: Measuring the 13C incorporation (labeling patterns) in intracellular metabolites [4].

- Computational Modeling: Using mathematical models to infer the in vivo metabolic fluxes that best fit the measured labeling data [3].

Important Application Notes

- Enzyme Kinetics: The formation of 4'-Hydroxy Diclofenac is subject to potential drug-drug interactions. For instance, co-administration with voriconazole (a CYP2C9 inhibitor) increased the Cmax and AUC of diclofenac by 114% and 78%, respectively [2].

- Reactive Metabolite Screening: The application of this compound is particularly valuable in trapping and identifying reactive quinone imine intermediates via glutathione (GSH) adduct formation, aiding in the assessment of bioactivation potential [1].

Sources and Further Reading

- Drugs.com. (2025). Diclofenac: Package Insert / Prescribing Info. [2]

- Tang, W. (2003). The metabolism of diclofenac--enzymology and toxicology perspectives. Current Drug Metabolism. [1]

- Nöh et al. (2021). Robustifying Experimental Tracer Design for 13C-Metabolic Flux Analysis. Frontiers in Bioengineering and Biotechnology. [3]

- Grankvist et al. (2024). Global 13C tracing and metabolic flux analysis of intact human liver. Nature Metabolism. [4]

References

- 1. The metabolism of diclofenac--enzymology and toxicology ... [pubmed.ncbi.nlm.nih.gov]

- 2. : Package Insert / Prescribing Information / MOA Diclofenac [drugs.com]

- 3. Robustifying Experimental Tracer Design for13C-Metabolic ... [frontiersin.org]

- 4. Global 13C tracing and metabolic flux analysis of intact human ... [pmc.ncbi.nlm.nih.gov]

4'-Hydroxy Diclofenac-13C6 wastewater analysis protocol

Introduction & Principle of Analysis

4'-Hydroxy Diclofenac-13C6 is a stable isotope-labeled compound (carbon-13) that serves as an ideal internal standard for the quantitative analysis of its non-labeled counterpart, 4'-Hydroxydiclofenac, in complex matrices like wastewater [1] [2]. 4'-Hydroxydiclofenac is a major metabolite of the common non-steroidal anti-inflammatory drug (NSAID) Diclofenac, formed primarily by the cytochrome P450 2C9 (CYP2C9) enzyme system [1] [3]. The use of a 13C-labeled internal standard is critical in advanced mass spectrometry-based methods like High-Resolution Isotope-Dilution Mass Spectrometry (HRID). This technique corrects for analyte loss during sample preparation and matrix effects during instrumental analysis, thereby significantly improving the accuracy and precision of quantification [4]. Monitoring this metabolite in wastewater is a key component of Wastewater-Based Epidemiology (WBE), which provides a non-invasive method for assessing community-wide exposure to pharmaceuticals and their transformation products [5] [3].

Experimental Protocols

Materials and Reagents

- Analytical Standard: this compound, typically available as a certified reference material, e.g., 100 μg/mL in methanol [2].

- Solvents: LC-MS grade methanol, water, and other solvents like acetonitrile and dimethyl sulfoxide (DMSO) for solubility adjustment if needed [5].

- Mobile Phase Additives: Formic acid, ammonium formate, or ammonium fluoride (LC-MS grade) [5].

- Sample Preservation Chemicals: Sodium ethylenediaminetetraacetate (Na₂EDTA) or Na₄EDTA to chelate metals in water samples [6].

- Solid-Phase Extraction (SPE) Sorbents: Mixed-mode Cation Exchange (MCX) cartridges (e.g., 60 mg, 3 cc) or Hydrophilic-Lipophilic Balance (HLB) cartridges are commonly used for broad-spectrum extraction of pharmaceuticals and personal care products (PPCPs) from water [5] [6].

Sample Collection and Preservation

- Collection: Collect composite (e.g., 24-hour, time-proportional) wastewater influent samples using an autosampler (e.g., ISCO 5800) after physical screening [5]. Maintain samples at approximately 4°C during collection to minimize microbial degradation [5].

- Preservation: Immediately upon arrival at the laboratory, preserve samples by adding a chelating agent like Na₂EDTA (final concentration ~0.1-0.2%) [6]. This helps prevent the complexation and precipitation of target analytes.

- Storage: If not extracted immediately, store samples at -20°C to ensure analyte stability until analysis [6].

Sample Preparation: Solid-Phase Extraction (SPE)

The following protocol is adapted from multi-residue methods for wastewater analysis [5] [6].

Table 1: Solid-Phase Extraction Protocol for this compound

| Step | Description | Critical Parameters |

|---|---|---|

| 1. Internal Standard Spiking | Spike a known amount (e.g., 50 μL of a diluted working solution) of this compound into a measured volume (e.g., 50-1000 mL) of filtered wastewater. | Allow 30 minutes for equilibration [5]. |

| 2. Filtration | Filter the sample through a 0.7 μm glass fiber filter (GF/F) to remove suspended particulate matter [5]. | |

| 3. SPE Cartridge Conditioning | Condition the SPE cartridge (e.g., Oasis HLB or MCX) with 2 mL of methanol, then equilibrate with 2 mL of pure water [5]. | Do not let the sorbent bed run dry. |

| 4. Sample Loading | Load the filtered wastewater sample onto the conditioned cartridge at a steady, slow flow rate (e.g., 3-5 mL/min). | |

| 5. Cartridge Washing | Wash the cartridge with 2 mL of a 5% methanol in water solution to remove weakly retained interferents. | |

| 6. Analyte Elution | Elute the target analytes from the cartridge using an organic solvent. For HLB, use 2 mL of methanol. For MCX, after washing, elute with a basic organic solvent (e.g., 2-5% NH₄OH in methanol) [5]. | Collect the eluate in a clean tube. |

| 7. Extract Concentration & Reconstitution | Evaporate the eluate to dryness under a gentle stream of nitrogen at 30-40°C. Reconstitute the dry residue in an initial mobile phase composition (e.g., 100-200 μL of a water/methanol mixture) suitable for LC-MS injection [5]. |

The following workflow diagram summarizes the entire analytical procedure:

Instrumental Analysis: LC-MS/MS

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method due to its high sensitivity and selectivity.

Table 2: Typical LC-MS/MS Conditions for this compound Analysis

| Parameter | Recommended Conditions | Notes & Alternatives |

|---|---|---|

| Chromatography | ||

| Column | C18 reversed-phase (e.g., 100 x 2.1 mm, 1.7-3.5 µm) | Standard for polar/semi-polar analytes. |

| Mobile Phase A | Water with 0.1% Formic Acid | Additives can be ammonium formate or fluoride [5]. |

| Mobile Phase B | Methanol or Acetonitrile with 0.1% Formic Acid | |

| Gradient | Start at 5% B, ramp to 95% B over 10-15 min. | Optimize for separation from interferents. |

| Flow Rate | 0.2 - 0.4 mL/min | |

| Injection Volume | 5 - 20 µL | |

| Mass Spectrometry | ||

| Ionization | Electrospray Ionization (ESI), Negative Mode | Carboxylic acid group favors deprotonation [M-H]⁻. |

| Source Temperature | 300 - 500°C | |

| Ion Spray Voltage | -4500 V (for negative mode) | |

| Detection | Multiple Reaction Monitoring (MRM) | Provides highest specificity and sensitivity. |

| MRM Transitions for 4'-OH-Diclofenac-13C6 | Note: Use instrument-specific tuning to optimize. | |

| Quantification Transition | Precursor Ion → Product Ion | Declustering Potential (DP), Collision Energy (CE). |

| Qualifier Transition | Precursor Ion → Product Ion | Declustering Potential (DP), Collision Energy (CE). |

Key Data and Validation Parameters

When developing and validating the method, the following performance characteristics should be established.

Table 3: Key Method Validation Parameters and Typical Targets

| Validation Parameter | Description & Target Value |

|---|---|

| Linearity | Correlation Coefficient (r²) > 0.998 over the calibration range (e.g., 0.1 - 100 ng/mL) [7]. |

| Limit of Detection (LOD) | Signal-to-noise ratio of 3:1. Can be as low as 0.01 ng/L for some pharmaceuticals in WBE [5]. |

| Limit of Quantification (LOQ) | Signal-to-noise ratio of 10:1, with precision (RSD) ≤ 20% and accuracy of 80-120% [8]. |

| Accuracy (Recovery) | Typically 70-120%, determined by spiking analyte into the matrix and comparing measured vs. actual concentration [6]. The stable isotope standard corrects for losses. |

| Precision | Intra-day and inter-day precision expressed as Relative Standard Deviation (RSD). RSD ≤ 15% is generally acceptable [5] [7]. |

| Processed Sample Stability | Ensure analyte stability in the reconstituted solution under autosampler conditions (e.g., 4°C for 24-48h). |

Application Notes & Troubleshooting

- Role in Wastewater-Based Epidemiology (WBE): The analysis of 4'-Hydroxydiclofenac, normalized using the 13C6 internal standard, serves as a biomarker for community consumption of Diclofenac. This data can be used alongside other biomarkers to assess public health status, pharmaceutical consumption patterns, and the environmental impact of this prevalent drug [5] [3].

- Stability Considerations: Diclofenac and its metabolites can undergo transformation. Be aware of potential cyclization to diclofenac-lactam, especially under acidic conditions during sample preparation [3].

- Matrix Effects: Wastewater is a complex and variable matrix. The use of a stable isotope-labeled internal standard like this compound is the most effective way to compensate for suppression or enhancement of the analyte signal in the mass spectrometer ( [2] [4]).

- Method Scope: This protocol can be integrated into wider multi-residue methods that simultaneously quantify hundreds of biomarkers, including illicit drugs, pharmaceuticals, hormones, and lifestyle chemicals, providing a holistic view of community exposure and health [5].

References

- 1. This compound | Stable Isotope [medchemexpress.com]

- 2. 4′-Hydroxydiclofenac- 13 C 6 solution [sigmaaldrich.com]

- 3. Liquid chromatography–tandem mass spectrometry ... [sciencedirect.com]

- 4. High-resolution isotope-dilution mass spectrometry using ... [pubmed.ncbi.nlm.nih.gov]

- 5. A new wide-scope, multi-biomarker wastewater-based ... [pmc.ncbi.nlm.nih.gov]

- 6. Sample Preparation to Determine Pharmaceutical and ... [pmc.ncbi.nlm.nih.gov]

- 7. Development and validation of a new HPLC analytical ... [pmc.ncbi.nlm.nih.gov]

- 8. hydroxydiclofenac in Rat Serum [pubmed.ncbi.nlm.nih.gov]

Comprehensive Application Notes and Protocols for Analysis of 4'-Hydroxy Diclofenac-¹³C₆ in Environmental Water Samples

Introduction and Analysis Background

4'-Hydroxy Diclofenac (4'-OH-DCF) is a major metabolite of the common non-steroidal anti-inflammatory drug diclofenac, frequently detected in environmental waters due to incomplete removal in wastewater treatment plants. The environmental prevalence of this compound is concerning, with studies detecting concentrations up to 1.7 μg/L in German wastewater treatment plant effluents [1]. The 13C6-labeled analog (4'-Hydroxy Diclofenac-13C6) serves as an ideal internal standard for accurate quantification, compensating for matrix effects and procedural losses during analysis. The presence of 4'-OH-DCF in aquatic environments is particularly significant as metabolites sometimes exhibit higher toxicity than the parent compound itself, necessitating robust monitoring methods [2].

The environmental relevance of 4'-OH-DCF is underscored by its persistent discharge into water bodies, creating pseudo-constant concentrations in surface waters despite natural degradation processes. European studies have revealed that in some Spanish wastewater treatment plants, 4'-OH-DCF was present in higher concentrations than the parent diclofenac compound [2]. This metabolite is formed primarily through the action of the enzyme CYP2C9 in humans and is excreted along with the parent compound, leading to its continuous introduction into aquatic ecosystems [1]. Understanding its environmental fate requires precise analytical methods capable of detecting this compound at trace levels in complex matrices.

Sample Preparation Protocols

Materials and Reagents

Reference Standards: 4'-Hydroxy Diclofenac (authentic standard, ≥95% purity) and this compound (internal standard, ≥98% isotopic purity) should be acquired from certified suppliers. Stock solutions are prepared at 1 mg/mL in methanol and stored at -20°C in amber vials to prevent photodegradation. Working solutions are prepared fresh monthly by appropriate dilution with methanol-water (1:1, v/v) mixtures.

Solvents and Reagents: HPLC-grade methanol, acetonitrile, and water are essential for sample processing. Ammonium acetate (analytical grade, 99.3%) is used for preparing mobile phase additives. For solid-phase extraction, Strata-X 33 μm polymeric reversed-phase SPE cartridges (500 mg, 6 mL) have demonstrated excellent recovery rates for diclofenac metabolites [1]. Sample preservation requires hydrochloric acid (1M) for pH adjustment and sodium azide (0.1% w/v) to inhibit microbial activity during storage.

Solid-Phase Extraction Procedure

The sample preparation workflow employs solid-phase extraction to concentrate target analytes and remove matrix interferences:

Step-by-step extraction protocol:

Sample Collection and Preservation: Collect water samples in pre-cleaned amber glass bottles. Adjust pH to 3.0 using hydrochloric acid (1M) immediately after collection to prevent degradation and preserve analyte integrity. If immediate processing is not possible, store samples at 4°C and process within 48 hours [2].

Internal Standard Addition: Add this compound internal standard to a final concentration of 10 ng/mL in each sample. This concentration should be adjusted based on expected analyte levels while maintaining a consistent ratio to native compound concentrations.

Solid-Phase Extraction:

- Condition SPE cartridges sequentially with 6 mL methanol and 6 mL acidified water (pH 3.0) at a flow rate of 3-5 mL/min.

- Load water samples at a controlled flow rate of 5-7 mL/min, avoiding cartridge drying.

- Wash cartridges with 5 mL of 5% methanol in water to remove interfering compounds.

- Dry cartridges under vacuum for 20-30 minutes to remove residual water.

- Elute analytes with 2 × 4 mL methanol into collection tubes.

Sample Reconcentration: Evaporate eluates to dryness under a gentle nitrogen stream at 40°C. Reconstitute residues in 200 μL of methanol-water (60:40, v/v) containing 5 mM ammonium acetate. Vortex mix for 30 seconds and transfer to autosampler vials for LC-MS/MS analysis.

Critical Notes on Sample Handling